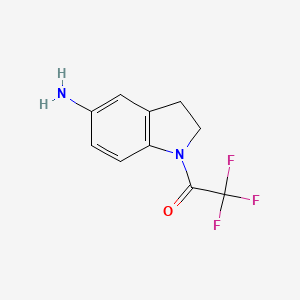

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone

Overview

Description

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indoline derivatives.

Mechanism of Action

Target of Action

The primary targets of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone are Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . These proteins play a crucial role in cellular processes such as cell cycle progression and stress response .

Mode of Action

This compound interacts with its targets, HDAC6 and HSP90, by inhibiting their activity . This inhibition results in decreased production of Vascular Endothelial Growth Factor (VEGF), a protein that promotes the growth of new blood vessels .

Biochemical Pathways

The inhibition of HDAC6 and HSP90 affects the VEGF signaling pathway . This pathway is involved in angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGF production, this compound can potentially slow down or prevent angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of cell migration and retinal neovascularization . These effects are due to the decreased production of VEGF, leading to reduced angiogenesis .

Preparation Methods

The synthesis of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-aminoindoline with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Medicine: Due to its enzyme inhibitory properties, it holds promise as a lead compound for the development of anti-inflammatory drugs.

Comparison with Similar Compounds

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can be compared with other indoline-based compounds that exhibit similar enzyme inhibitory activities. Some of these compounds include:

Indoline-2,3-dione derivatives: Known for their anti-inflammatory and anticancer properties.

Indoline-3-carboxamide derivatives: Studied for their potential as kinase inhibitors.

Indoline-2-carboxylic acid derivatives: Explored for their antimicrobial activities

The uniqueness of this compound lies in its trifluoroethanone moiety, which enhances its binding affinity and specificity towards target enzymes, making it a promising candidate for further drug development.

Biological Activity

1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

The compound this compound features a trifluoroethanone moiety attached to an aminoindole structure. This unique combination enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related trifluoromethyl compounds, suggesting potential activity against various pathogens.

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

In a study evaluating similar structures, compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, while showing variable effectiveness against Gram-negative strains . The selective permeability of these compounds through bacterial membranes may account for their varying efficacy.

Anticancer Activity

The anticancer potential of compounds derived from the aminoindole scaffold has been explored extensively. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A recent study investigated the effects of a related compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating a potent inhibitory effect on cell growth . Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound may possess other pharmacological activities. Research indicates potential anti-inflammatory properties linked to the modulation of cytokine production in vitro . This suggests that the compound could be beneficial in treating inflammatory conditions.

Properties

IUPAC Name |

1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVZNUFDVKYJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.